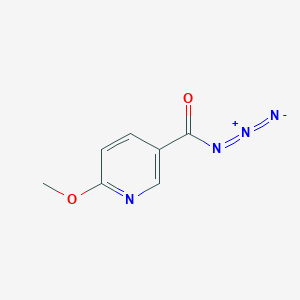
6-Methoxypyridine-3-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxypyridine-3-carbonyl azide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position and a carbonyl azide group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-carbonyl azide typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group to form an intermediate acyl chloride, followed by nucleophilic substitution with the azide ion to yield the desired carbonyl azide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-Methoxypyridine-3-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Alkynes under thermal or copper-catalyzed conditions.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Reduction: 6-Methoxypyridine-3-amine.
Cycloaddition: 1,2,3-triazole derivatives.
科学的研究の応用
Chemistry: 6-Methoxypyridine-3-carbonyl azide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands .
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and advanced materials .
作用機序
The mechanism of action of 6-Methoxypyridine-3-carbonyl azide involves its reactivity as an azide compound. The azide group can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions, which are essential for its applications in synthesis and research . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
6-Methoxypyridine-3-carboxylic acid: The precursor for the synthesis of 6-Methoxypyridine-3-carbonyl azide.
6-Methoxypyridine-3-amine: The reduction product of this compound.
6-Methoxypyridine-3-carboxaldehyde: Another derivative of 6-methoxypyridine with different functional groups.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and research .
生物活性
6-Methoxypyridine-3-carbonyl azide, identified by its CAS number 2305252-29-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, biological targets, and relevant case studies.
This compound features a pyridine ring substituted with a methoxy group and an azide functional group. The presence of the azide group is particularly notable as it can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Potential Biological Targets
- Enzymes : Compounds with similar structures often act as enzyme inhibitors or modulators.
- Receptors : They may bind to specific receptors, influencing signaling pathways.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit antimicrobial properties. For instance, compounds containing azide groups have been evaluated for their efficacy against various bacterial strains. Although direct studies on this compound are scarce, related compounds have shown promising results in inhibiting microbial growth.
Cytotoxicity and Anticancer Activity
Pyridine-based compounds have been explored for their anticancer potential. A study examining various pyridine derivatives found that certain modifications could enhance cytotoxicity against cancer cell lines. The structural characteristics of this compound suggest it may possess similar properties, warranting further investigation.
Case Studies
-
Antiplasmodial Activity
A study highlighted the synthesis of pyridine derivatives and their evaluation against Plasmodium falciparum (the malaria parasite). While specific data for this compound was not provided, the findings suggest that structural analogs could exhibit significant antiplasmodial activity, indicating a potential avenue for further research into this compound's efficacy against malaria . -
Inhibition of Ribonucleotide Reductase
Research on pyridine derivatives has demonstrated their ability to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis. Compounds with similar structures showed IC50 values in the low micromolar range, suggesting that this compound could also inhibit this enzyme effectively .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
6-methoxypyridine-3-carbonyl azide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGSWCOJOTXRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














